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Compound of Interest

1,3,3-Trimethyl-1-[(oxolan-3-
Compound Name:

yl)methyljurea
CAS No.: 1862452-43-4
Cat. No.: B2922267

Get Quote

Executive Summary

The oxolan-3-yl urea moiety (also known as tetrahydrofuran-3-yl urea) represents a critical
pharmacophore in modern drug design, often serving as a conformationally restricted linker
that balances hydrophilicity with metabolic stability. Unlike simple alkyl ureas, the inclusion of
the oxolane (tetrahydrofuran) ring introduces specific spectral signatures—most notably the
cyclic ether C-O-C stretching vibrations—that complicate the fingerprint region.

This guide provides a rigorous, comparative analysis of the FTIR spectrum of oxolan-3-yl urea.
By contrasting it with cyclohexyl urea (carbocyclic analog) and phenyl urea (aromatic analog),
we isolate the unique vibrational modes required for positive identification.

Structural & Vibrational Framework

To interpret the spectrum accurately, we must deconstruct the molecule into its interacting
vibrational oscillators.
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The Urea Core (-NH-CO-NH-)

The urea linkage acts as a "vibrational antenna,” dominated by the Amide | (C=0 stretch) and
Amide Il (N-H bend/C—N stretch) modes. These bands are hypersensitive to hydrogen
bonding. In the solid state (KBr/ATR), extensive intermolecular H-bonding networks typically
shift the Amide | band to lower wavenumbers (1630-1660 cm~1) compared to dilute solution
(1680-1700 cm™1).

The Oxolane (THF) Ring

The oxolane ring introduces a rigid aliphatic scaffold with a heteroatom. The diagnostic feature
is the C—O-C ether stretch, which appears as a strong band in the 1060-1100 cm~1 region.
This band distinguishes the oxolan-3-yl group from purely carbocyclic analogs like cyclohexyl
or cyclopentyl ureas.

Experimental Protocol: Signhal Acquisition

The method of sample preparation fundamentally alters the spectral appearance of ureas due
to hydrogen bonding.

Protocol A: Solid-State Analysis (ATR/KBr)

Recommended for routine identification and fingerprinting.

e Preparation: Grind 1-2 mg of the sample with 100 mg dry KBr (for transmission) or place
neat powder on a Diamond/ZnSe ATR crystal.

o Parameter Setup: Set resolution to 4 cm~! and accumulate 32—64 scans to resolve fine
splitting in the fingerprint region.

 Validation: Ensure the background spectrum (air) is clean of water vapor, which interferes
with the N—H stretch region (3300-3500 cm~1).

Protocol B: Solution-State Analysis (Chloroform/DCM)

Recommended for assessing intramolecular H-bonding.

e Preparation: Dissolve sample in dry CHCIs (approx. 10 mM).
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e Cell: Use a CaF: liquid cell with a 0.1-0.5 mm path length.

o Observation: Expect the Amide | band to shift to higher frequencies (~1680 cm~1) as
intermolecular H-bonds are broken.

Comparative Spectral Analysis

The following table contrasts the oxolan-3-yl urea moiety with its direct structural competitors.

Table 1: Characteristic Vibrational Modes Comparison
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. ) Cyclohexyl Phenyl Urea ) o
Vibrational Oxolan-3-yl . . . Differentiation
Urea (Aliphatic  (Aromatic _
Mode Urea (Target) Logic
Analog) Analog)
Phenyl NH is
more

v(N—H) Stretch

3300-3450 cm~1
(Doublet/Broad)

3300-3450 cm~?

3250-3400 cm~1
(Sharper)

acidic/broadened
by conjugation;
Oxolan/Cyclohex

yl are similar.

v(C=0) Amide |

1635-1665 cm—?
(Strong)

1630-1660 cm~1

1640-1670 cm™1

Phenyl urea C=0
often appears at
slightly higher v
due to
conjugation
reducing H-bond

basicity.

O0(N-H) Amide Il

1550-1580 cm~1
(Medium)

1550-1580 cm~1

1590-1610 cm™1

Key
Differentiator:
Aromatic rings
couple with NH,
shifting Amide I
>1590 cm~*.

v(C-0O-C) Ether

1065-1095 cm~1
(Strong)

Absent

Absent

Primary
Diagnostic: The
"Ether Flag."
Only present in
the oxolane

derivative.

v(C=C) Aromatic

Absent

Absent

1450-1600 cm™—?
(Multiple)

Phenyl ureas
show sharp ring
breathing modes;
Oxolane/Cyclohe

xyl do not.
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Phenyl OOP
bends are very
) ) ~900-1000 cm~? 690750 cm™? strong; Oxolane
Ring Puckering ~950-1050 cm~? o
(Weak/Med) (Strong, OOP) breathing is
weaker and

mixed.

Detailed Band Interpretation
1. The "Ether Flag" (1065-1095 cm™?)

In oxolan-3-yl urea, the cyclic ether C-O—-C asymmetric stretch is the most reliable confirmation
of the ring system.

o Observation: Look for a strong, often broad band centered near 1080 cm~1.

o False Positives: Primary alcohols (C-O stretch ~1050 cm~1) can mimic this. differentiation:
Alcohols will show a broad O—H stretch at 3200—-3400 cm~1 that is distinct from the sharper
urea N—H doublets.

2. The Amide Region (1500-1700 cm™?)

o Oxolan-3-yl vs. Phenyl: Phenyl ureas often display a "quadrant stretch” of the aromatic ring
around 1590-1600 cm~1, which can overlap with the Amide Il band. Oxolan-3-yl urea lacks
this aromatic interference, usually showing a clear gap between the Amide | (~1650) and
Amide Il (~1560).

e Ring Strain Effects: The 5-membered oxolane ring is relatively unstrained compared to
oxetanes. Consequently, the C—H stretches (2850-2980 cm~1) remain in the typical aliphatic
range, unlike the high-frequency shifts seen in smaller rings.

Interpretation Workflow

Use the following logic gate to confirm the presence of the oxolan-3-yl urea moiety in an
unknown sample.
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Start: Unknown Spectrum

1. Check 1630-1680 cm—1
(Strong Band?)

2. Check 3300-3500 cm—*
(Doublet/Broad Band?)

Urea/Amide Core Confirmed Not a Urea Derivative

3. Check 1065-1100 cm~—*
(Strong Band?)

es (Ether Present) o (Ether Absent)

4. Check 1590-1600 cm~1 & >3000 cm—? Alkyl Urea (e.g., Cyclohexyl)
(Sharp C=C / sp2 C-H?) (No Ether Band)

Likely Oxolan-3-yl Urea Phenyl Urea
(Aliphatic Urea + Cyclic Ether) (Aromatic Bands Present)
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Caption: Figure 1. Logical decision tree for distinguishing oxolan-3-yl ureas from aliphatic and
aromatic alternatives based on FTIR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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